2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-
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Overview
Description
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and an amino group linked to a trichloropropenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- typically involves the reaction of 2-thiophenecarboxylic acid with 2,3,3-trichloroacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloropropenone moiety can be reduced to form corresponding alcohols or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various amino, alkoxy, or thio derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the thiophene ring.
Thiophene-3-carboxylic acid: Another analog with the carboxylic acid group at a different position on the thiophene ring.
2-Thiophenecarboxylic acid hydrazide: A derivative with a hydrazide group instead of the amino group.
Uniqueness
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- is unique due to the presence of the trichloropropenone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
648858-96-2 |
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Molecular Formula |
C8H4Cl3NO3S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-(2,3,3-trichloroprop-2-enoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl3NO3S/c9-4(6(10)11)7(13)12-3-1-2-16-5(3)8(14)15/h1-2H,(H,12,13)(H,14,15) |
InChI Key |
KGEXDTLUONMGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1NC(=O)C(=C(Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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